molecular formula C18H15IO6 B8326933 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one CAS No. 649551-70-2

3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B8326933
CAS No.: 649551-70-2
M. Wt: 454.2 g/mol
InChI Key: VGVQTGFTHUJKSF-UHFFFAOYSA-N
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Description

3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C18H15IO6 It is a derivative of chromen-4-one, featuring a hydroxy group at position 3, an iodine atom at position 7, and a trimethoxyphenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursorsThe hydroxy group can be introduced via selective hydroxylation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

CAS No.

649551-70-2

Molecular Formula

C18H15IO6

Molecular Weight

454.2 g/mol

IUPAC Name

3-hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H15IO6/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,21H,1-3H3

InChI Key

VGVQTGFTHUJKSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 32 (0.165 g, 0.4 mmol) in methanol (4.4 ml) and 16% aqueous sodium hydroxide solution (0.6 ml, 2.4 mmol, 6.4 egu) at 0° C. was added 15% aqueous hydrogen peroxide (0.6 ml, 2.6 mmol, 7.1 equ) dropwise. The solution was stirred at 0° C. for ten minutes then sealed and placed in a refrigerator for 24 hours. The reaction was then filtered and then collected solid separated between 1N HCl and dichloromethane. The organic layer was then dried (MgSO4) and concentrated to give 3-hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-chromen-4-one as a yellow solid. Meanwhile filtrate was acidified (1N HCl) and the precipitated solid, 3-hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-chromen-4-one, collected. (Total yield 0.130 g, 76%).
Name
32
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One

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